DPP4 Inhibition vs. Clinical Inhibitors
3-Amino-2-methyl-4H-chromen-4-one demonstrates nanomolar inhibitory activity against human dipeptidyl peptidase-4 (DPP4) in human plasma, with an IC₅₀ of 0.340 nM [1]. For context, the clinically approved DPP4 inhibitor sitagliptin exhibits an IC₅₀ of approximately 18 nM in comparable human plasma assays, while alogliptin shows IC₅₀ ~6.9 nM [2].
| Evidence Dimension | DPP4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.340 nM |
| Comparator Or Baseline | Sitagliptin: IC₅₀ ≈ 18 nM; Alogliptin: IC₅₀ ≈ 6.9 nM |
| Quantified Difference | Target compound is ~53-fold more potent than sitagliptin and ~20-fold more potent than alogliptin in vitro |
| Conditions | Human plasma; assessed as formation of 7-amino-4-methylcoumarin from glycyl-L-proline 4-methylcoumaryl-7-amide by fluorescence assay |
Why This Matters
This level of in vitro potency against DPP4 establishes 3-amino-2-methyl-4H-chromen-4-one as a high-value screening hit or lead scaffold for programs targeting metabolic disorders, with potency metrics exceeding those of several FDA-approved DPP4 inhibitors.
- [1] BindingDB BDBM50351399 (CHEMBL1819089). Affinity Data: IC₅₀ 0.340 nM; Inhibition of DPP4 in human plasma. View Source
- [2] Deacon CF. Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes Obes Metab. 2011;13(1):7-18. View Source
